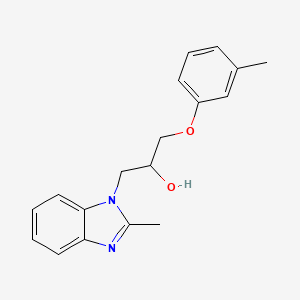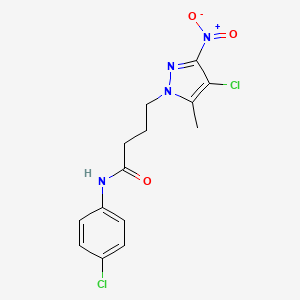
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
作用机制
The mechanism of action of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. This compound has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. The activation of the AMPK pathway and inhibition of the NF-κB pathway by this compound may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which may contribute to its anti-tumor and anti-inflammatory effects. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance, which may make it a potential therapeutic agent for the treatment of diabetes.
实验室实验的优点和局限性
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, which make it a suitable compound for scientific research applications. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments involving this compound.
未来方向
For research on 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione include investigating its efficacy in animal models of cancer and diabetes, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
合成方法
The synthesis of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it a suitable compound for scientific research applications.
科学研究应用
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been shown to exhibit potent anti-tumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of diabetes.
属性
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2S/c1-14-10(15)9(17-11(14)16)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFANHOGDWHTIY-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dichlorophenyl)-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B5204478.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5204498.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)

![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)


